molecular formula C23H17N5O3 B2618562 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1359475-56-1

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2618562
CAS RN: 1359475-56-1
M. Wt: 411.421
InChI Key: WIUFTERKQLFACP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, also known as EPOX, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields such as medicinal chemistry, drug discovery, and biochemistry.

Mechanism Of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is not fully understood. However, it has been suggested that 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one inhibits the activity of various enzymes involved in cancer cell growth and inflammation. 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has also been shown to activate various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has also been shown to activate various signaling pathways that are involved in cell survival and proliferation. Furthermore, 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been shown to protect neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in lab experiments is its potential as a therapeutic agent for various diseases. Furthermore, 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has shown to have low toxicity, making it a promising candidate for drug development. However, one limitation of using 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in more detail. Furthermore, future research could focus on developing more efficient synthesis methods for 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one and improving its solubility in water.
In conclusion, 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a chemical compound that has shown potential in various scientific research areas. Its potential as a therapeutic agent and low toxicity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can be synthesized using a multistep process that involves the reaction of 4-(4-bromoethoxy)phenylamine with 3-(4-pyridyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by cyclization with phthalic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has shown potential in various scientific research areas. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has also been studied for its anti-inflammatory properties, as it inhibits the production of inflammatory cytokines. Furthermore, 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has shown potential in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c1-2-30-17-9-7-16(8-10-17)28-23(29)19-6-4-3-5-18(19)20(26-28)22-25-21(27-31-22)15-11-13-24-14-12-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUFTERKQLFACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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